molecular formula C8H12N2O B1368944 3-Methyl-5-pyrrolidin-2-ylisoxazole CAS No. 851434-82-7

3-Methyl-5-pyrrolidin-2-ylisoxazole

Cat. No.: B1368944
CAS No.: 851434-82-7
M. Wt: 152.19 g/mol
InChI Key: PJMAXCRZQLWZFH-UHFFFAOYSA-N
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Description

Historical Context and Significance of Isoxazole (B147169) Heterocycles in Synthetic and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a subject of intense study for decades. nih.gov Its presence is noted in naturally occurring compounds like ibotenic acid and a variety of commercially available pharmaceuticals. researchgate.net This highlights the ring's versatile role in medicinal chemistry. Isoxazole and its derivatives are recognized as crucial pharmacophores, meaning they are the essential part of a molecule's structure responsible for its biological activity. researchgate.netresearchgate.net

The significance of the isoxazole moiety stems from its unique physicochemical properties, which can enhance the pharmacokinetic profiles and pharmacological effects of drug candidates. rsc.org The isoxazole ring's structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are critical for binding to biological targets. rsc.org Consequently, isoxazole derivatives have been developed to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govrsc.org The development of numerous synthetic methodologies has made a wide array of isoxazole derivatives accessible, solidifying their importance as a versatile building block in organic synthesis and drug discovery. nih.govrsc.org

Importance of Pyrrolidine (B122466) Moieties in Bioactive Compounds and Catalysis

The pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, is another indispensable scaffold in chemical science. nih.gov It is a core structure in numerous alkaloids, natural products, and pharmacologically significant agents. nih.gov The non-essential amino acid L-proline, a substituted pyrrolidine, is a fundamental building block for chiral compounds and a highly effective organocatalyst in stereoselective synthesis. nih.gov

The interest in the pyrrolidine scaffold is amplified by its three-dimensional nature. nih.govresearchgate.net Unlike flat aromatic rings, the non-planar structure of pyrrolidine allows for a better exploration of three-dimensional space, a desirable trait in drug design. nih.govresearchgate.net The presence of up to four stereogenic carbon atoms allows for significant molecular diversity, enabling fine-tuning of a molecule's biological activity and specificity. nih.gov Pyrrolidine derivatives have demonstrated a vast range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. nih.gov Furthermore, the chiral nature of many pyrrolidine-based molecules makes them crucial in asymmetric catalysis, where they can promote chemical reactions in an enantioselective and environmentally friendly manner, often avoiding the need for metal catalysts. mdpi.com

Positioning of 3-Methyl-5-pyrrolidin-2-ylisoxazole within Contemporary Organic and Medicinal Chemistry Research

This compound combines the key structural features of both the isoxazole and pyrrolidine rings. Its formal entry in chemical databases confirms its identity and basic properties.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₁₂N₂O nih.gov
Molecular Weight152.19 g/mol nih.gov
IUPAC Name3-methyl-5-pyrrolidin-2-yl-1,2-oxazole nih.gov
CAS Number851434-82-7 nih.gov

The compound is structurally related to (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, also known as ABT-418, a potent agonist at a specific subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov this compound can be considered the N-demethylated analog of ABT-418. This structural relationship places it firmly within the context of research into cholinergic ligands, which are compounds that interact with acetylcholine receptors. The study of such molecules is a significant area of medicinal chemistry, particularly in the search for treatments for cognitive and neurological disorders.

Structural Comparison of Related Compounds
Compound NameCore Structure 1Core Structure 2Key Substituent Difference
This compoundIsoxazolePyrrolidine-H on pyrrolidine nitrogen
ABT-418IsoxazolePyrrolidine-CH₃ on pyrrolidine nitrogen
(-)-NicotinePyridine (B92270)PyrrolidineN/A (different heterocycle)

Rationale for In-Depth Academic Investigation of this compound

The primary rationale for a detailed academic investigation of this compound stems from its close structural analogy to the well-characterized compound ABT-418. Research has shown that ABT-418 possesses cognition-enhancing and anxiolytic properties in animal models. nih.gov It acts as a selective activator of specific neuronal cholinergic receptors, which are implicated in cognitive functions and emotional states. nih.gov

Investigating this compound is a logical step in exploring the structure-activity relationship (SAR) of this class of compounds. The presence or absence of the methyl group on the pyrrolidine nitrogen can significantly impact a molecule's properties, including its ability to bind to its target receptor, its metabolic stability, and its ability to cross the blood-brain barrier. By synthesizing and studying the N-H analog, researchers can probe the importance of the N-methyl group for biological activity. This type of investigation is fundamental to medicinal chemistry, as it provides crucial insights that guide the design of new compounds with potentially improved efficacy and selectivity. The exploration of such analogs contributes to a deeper understanding of the molecular requirements for interacting with neuronal nicotinic receptors, a key area of interest for addressing cognitive dysfunction. nih.gov

Properties

IUPAC Name

3-methyl-5-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMAXCRZQLWZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569812
Record name 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851434-82-7
Record name 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-(pyrrolidin-2-yl)-1,2-oxazole
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Synthetic Methodologies and Advanced Reaction Pathways Leading to 3 Methyl 5 Pyrrolidin 2 Ylisoxazole

Strategic Disconnection Approaches for the Isoxazole (B147169) and Pyrrolidine (B122466) Ring Systems

The retrosynthetic analysis of 3-Methyl-5-pyrrolidin-2-ylisoxazole suggests several potential disconnection points. The most logical and strategically sound approach involves the disconnection of the carbon-carbon bond between the C5 position of the isoxazole ring and the C2 position of the pyrrolidine ring. This leads to two key precursor fragments: a 3-methyl-5-substituted isoxazole and a 2-substituted pyrrolidine. This strategy is advantageous as it allows for the independent synthesis and functionalization of each heterocyclic core before their convergent coupling.

An alternative, though likely more complex, approach would involve the construction of one of the heterocyclic rings onto a pre-existing, functionalized version of the other. For instance, a linear precursor containing a protected pyrrolidine moiety could undergo cyclization to form the isoxazole ring. However, the former disconnection strategy generally offers greater flexibility and control over the final product's stereochemistry, particularly at the C2 position of the pyrrolidine ring.

Detailed Analysis of Precursor Synthesis and Reactivity Profiles

The successful synthesis of this compound hinges on the efficient preparation of its constituent heterocyclic precursors. This section details the synthesis of appropriately functionalized isoxazole and pyrrolidine building blocks.

Synthesis of Substituted Isoxazole Intermediates

The 3-methylisoxazole (B1582632) core can be readily assembled through several established methods. A common and highly effective route is the [3+2] cycloaddition of a nitrile oxide with an alkyne. organic-chemistry.orgresearchgate.netnih.gov For the synthesis of a 3-methylisoxazole precursor suitable for coupling at the C5 position, a terminal alkyne such as propyne (B1212725) can be reacted with a nitrile oxide generated in situ.

To introduce functionality at the 5-position for subsequent coupling, a halo-substituted isoxazole is an ideal intermediate. For example, 5-bromo-3-methylisoxazole (B1527752) can be synthesized and serves as a versatile electrophile in cross-coupling reactions. The synthesis of such precursors often involves the cyclization of α,β-unsaturated ketones or their derivatives with hydroxylamine (B1172632), followed by halogenation.

A variety of methods exist for the synthesis of 3,5-disubstituted isoxazoles, often achieving high regioselectivity. nih.gov The choice of synthetic route can be influenced by the desired scale and the availability of starting materials.

Table 1: Selected Methods for the Synthesis of 3-Methylisoxazole Precursors

PrecursorSynthetic MethodKey ReagentsTypical Yield (%)
3-Methylisoxazole[3+2] CycloadditionPropyne, Acetonitrile (B52724) Oxide70-90
5-Bromo-3-methylisoxazoleHalogenation of 3-methylisoxazol-5-ol3-Methylisoxazol-5-ol, POBr₃60-80
3-Methyl-5-formylisoxazoleOxidation of 5-hydroxymethyl-3-methylisoxazole5-Hydroxymethyl-3-methylisoxazole, MnO₂75-95

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Synthesis of Pyrrolidine Building Blocks

The pyrrolidine moiety, particularly with substitution at the 2-position, is a common feature in many biologically active compounds. clockss.orgorgsyn.org For the synthesis of this compound, a pyrrolidine precursor functionalized at the C2 position is required. A highly useful building block is N-protected 2-formylpyrrolidine. The nitrogen is typically protected with a group such as tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent coupling steps.

The synthesis of N-Boc-2-formylpyrrolidine can be achieved through the oxidation of N-Boc-prolinol. Alternatively, methods for the direct conversion of 4-pentenylsulfonamides to 2-formylpyrrolidines via aerobic copper-catalyzed aminooxygenation have been developed. nih.gov The choice of a chiral or racemic pyrrolidine precursor will determine the stereochemistry of the final product. The use of enantiomerically pure proline as a starting material is a common strategy to produce chiral pyrrolidine building blocks. researchgate.net

Table 2: Synthesis of Key Pyrrolidine Precursors

PrecursorStarting MaterialKey ReagentsProtection Strategy
(S)-N-Boc-prolinol(S)-ProlineLiAlH₄, (Boc)₂OBoc
(S)-N-Boc-2-formylpyrrolidine(S)-N-Boc-prolinolDess-Martin periodinane or Swern oxidationBoc
N-Boc-2-lithiopyrrolidineN-Boc-pyrrolidinesec-Butyllithium, TMEDABoc

Note: The choice of reagents and conditions can influence the yield and purity of the products.

Mechanistic Investigations of Key Bond-Forming Reactions for this compound Elaboration

The crucial step in the synthesis of the target molecule is the formation of the C-C bond between the two heterocyclic rings. This section explores the mechanistic details of the reactions involved in constructing the isoxazole and pyrrolidine moieties and their eventual linkage.

Cycloaddition Reactions in Isoxazole Ring Formation

The formation of the isoxazole ring is most commonly achieved through a 1,3-dipolar cycloaddition reaction. organic-chemistry.orgnih.gov This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which in the case of isoxazole synthesis is typically an alkyne or an alkene. organic-chemistry.org The generation of the nitrile oxide is often performed in situ from the corresponding aldoxime by oxidation, or from a hydroximoyl halide by dehydrohalogenation. researchgate.net

The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern of the resulting isoxazole. The reaction of a terminal alkyne with a nitrile oxide generally leads to the 3,5-disubstituted isoxazole with high regioselectivity. researchgate.net This is a key consideration for ensuring the correct placement of the methyl group at the C3 position.

Formation of the Pyrrolidine Moiety and its Connection to the Isoxazole

The pyrrolidine ring is a saturated heterocycle, and its synthesis can be approached in various ways, including the cyclization of linear precursors or the modification of existing cyclic systems like proline. clockss.orgorgsyn.orgresearchgate.net For the purpose of coupling to the isoxazole ring, two primary strategies can be envisioned:

Reductive Amination: A 3-methyl-5-formylisoxazole precursor can be reacted with a proline derivative (such as proline methyl ester) under reductive amination conditions. This would involve the formation of an intermediate iminium ion, which is then reduced to form the C-N bond, followed by cyclization to form the pyrrolidine ring and subsequent C-C bond formation to the isoxazole. However, controlling the chemoselectivity of this multi-step, one-pot reaction could be challenging. A more controlled approach would be the reductive amination of 3-methyl-5-formylisoxazole with a pre-formed pyrrolidine amine.

Cross-Coupling Reactions: A more robust and widely applicable method involves a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling. wikipedia.org This strategy would employ a 5-halo-3-methylisoxazole as the electrophile and an organozinc reagent derived from a protected pyrrolidine as the nucleophile. For instance, N-Boc-2-lithiopyrrolidine can be transmetalated with a zinc salt (e.g., ZnCl₂) to generate the corresponding organozinc reagent. This nucleophile can then be coupled with 5-bromo-3-methylisoxazole in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form the desired C-C bond. This method offers excellent functional group tolerance and generally proceeds with high yields.

Table 3: Proposed Negishi Coupling for the Synthesis of 3-Methyl-5-(N-Boc-pyrrolidin-2-yl)isoxazole

ElectrophileNucleophileCatalystLigandSolventTypical Yield (%)
5-Bromo-3-methylisoxazoleN-Boc-2-pyrrolidinylzinc chloridePd₂(dba)₃XPhosTHF60-85

Note: Yields are estimated based on analogous Negishi coupling reactions and would require experimental optimization.

Following the successful coupling, the Boc protecting group on the pyrrolidine nitrogen can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final product, this compound.

Exploration of Novel Synthetic Routes and Catalytic Approaches

The construction of the this compound scaffold is primarily centered around the formation of the isoxazole ring and the stereoselective introduction of the pyrrolidine moiety. Modern synthetic efforts are focused on developing catalytic systems that can achieve these transformations with high efficiency and selectivity.

The most prominent and highly regioselective method for constructing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govwikipedia.orguniversityofgalway.ieresearchgate.netnih.gov This reaction proceeds with a high degree of predictability, ensuring the desired arrangement of substituents on the isoxazole core.

A plausible and regioselective synthetic pathway to this compound involves the reaction of a protected 2-ethynylpyrrolidine (B1368335) with acetonitrile oxide. The nitrile oxide can be generated in situ from acetaldoxime (B92144) using a suitable oxidizing agent, such as N-chlorosuccinimide (NCS) or chloramine-T. The cycloaddition would then proceed to yield the 3,5-disubstituted isoxazole with the methyl group at the 3-position and the pyrrolidinyl group at the 5-position.

The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory. In the reaction between an alkyne and a nitrile oxide, the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the cycloaddition. For the synthesis of this compound, the desired regiochemistry is consistently achieved through this method.

Alternative approaches could involve the use of pre-formed isoxazole scaffolds that are subsequently functionalized with the pyrrolidine ring. For instance, a 3-methyl-5-halo-isoxazole could undergo a transition-metal-catalyzed cross-coupling reaction with a suitable pyrrolidine derivative. However, the 1,3-dipolar cycloaddition generally offers a more convergent and atom-economical approach.

Table 1: Proposed Chemo- and Regioselective Synthesis of this compound

StepReactant 1Reactant 2Reagents/ConditionsProductSelectivity
1AcetaldoximeN-Boc-2-ethynylpyrrolidineNCS, Et3N, THFN-Boc-3-methyl-5-(pyrrolidin-2-yl)isoxazoleHigh Regioselectivity
2N-Boc-3-methyl-5-(pyrrolidin-2-yl)isoxazole-TFA, CH2Cl2This compound-

N-Boc = tert-Butoxycarbonyl, NCS = N-Chlorosuccinimide, Et3N = Triethylamine, THF = Tetrahydrofuran, TFA = Trifluoroacetic acid, CH2Cl2 = Dichloromethane

The pyrrolidine ring in this compound contains a stereocenter at the 2-position. The development of asymmetric syntheses to control the stereochemistry at this center is a critical aspect of its synthesis. Two primary strategies can be envisioned: the use of a chiral substrate (a chiral pool approach) or the application of a catalytic asymmetric method.

Chiral Pool Synthesis

A straightforward approach to enantiomerically pure this compound is to start from a commercially available chiral precursor, such as (R)- or (S)-N-Boc-2-ethynylpyrrolidine. These chiral building blocks can be synthesized from the corresponding enantiomers of proline. The subsequent 1,3-dipolar cycloaddition with acetonitrile oxide would proceed without affecting the pre-existing stereocenter, thus affording the enantiomerically pure target molecule after deprotection.

Catalytic Asymmetric Synthesis

More advanced and flexible strategies involve the use of chiral catalysts to induce enantioselectivity. Drawing parallels from the asymmetric synthesis of related pyrrolidinyl-containing heterocyclic compounds, several catalytic approaches can be proposed. nih.govnih.govrsc.org

One such approach is the catalytic asymmetric [3+2] cycloaddition. For instance, a chiral metal complex, such as those derived from nickel(II) and a chiral N,N'-dioxide ligand, has been shown to be effective in catalyzing the asymmetric conjugate addition of vinyl azides to electron-deficient alkenes, leading to the formation of chiral pyrrolines. nih.gov A similar strategy could potentially be adapted for the synthesis of the target molecule.

Another powerful method is organocatalysis. Chiral squaramide catalysts have been successfully employed in asymmetric domino Michael/Mannich [3+2] cycloadditions to generate complex pyrrolidinyl spirooxindoles with high diastereo- and enantioselectivity. nih.govrsc.org This type of catalysis could be explored for the reaction between a suitable nitrogen-containing precursor and an isoxazole-functionalized Michael acceptor to construct the chiral pyrrolidine ring.

Table 2: Proposed Asymmetric Synthesis Strategies for this compound

StrategyKey StepChiral SourceReactantsCatalyst/ReagentExpected Outcome
Chiral Pool1,3-Dipolar Cycloaddition(R)- or (S)-N-Boc-2-ethynylpyrrolidine(R)- or (S)-N-Boc-2-ethynylpyrrolidine, AcetaldoximeNCS, Et3NEnantiomerically pure N-Boc-3-methyl-5-(pyrrolidin-2-yl)isoxazole
Catalytic Asymmetric SynthesisAsymmetric [3+2] CycloadditionChiral CatalystSuitable isoxazole-alkene and imine precursorsChiral Lewis Acid or OrganocatalystEnantiomerically enriched this compound derivative

Advanced Analytical and Spectroscopic Characterization of 3 Methyl 5 Pyrrolidin 2 Ylisoxazole for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 3-Methyl-5-pyrrolidin-2-ylisoxazole.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon atoms in the molecule.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton networks within the pyrrolidine (B122466) ring and identifying the isolated methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the pyrrolidine ring to the isoxazole (B147169) ring via the C2-C5' bond and confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining the stereochemistry.

Predicted NMR Data:

Based on typical chemical shifts for pyrrolidine and 3-methylisoxazole (B1582632) moieties, the following data are predicted for this compound in a standard solvent like CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
24.8 - 5.0 (t)58 - 62C4, C5, C3'
31.9 - 2.1 (m)24 - 28C2, C4, C5
41.8 - 2.0 (m)30 - 34C2, C3, C5
53.0 - 3.2 (m)46 - 50C2, C3, C4
1'- (NH)--
3'-160 - 164C4', C5', CH₃
4'6.0 - 6.2 (s)98 - 102C3', C5', CH₃
5'-170 - 174C2, C3', C4'
CH₃2.2 - 2.4 (s)10 - 14C3', C4'

Stereochemical Assignment via Advanced NMR Experiments

The pyrrolidine ring contains a stereocenter at the C2 position. The absolute configuration (R or S) would require either synthesis from a chiral starting material or separation of enantiomers and analysis using a chiral auxiliary or chiral solvating agent in the NMR. However, NOESY experiments can provide crucial information about the relative stereochemistry if other stereocenters were present and can help to define the conformation of the pyrrolidine ring. For instance, NOE correlations between the H2 proton and protons on one face of the pyrrolidine ring would help to establish its spatial orientation relative to the isoxazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the parent ion, which in turn confirms the molecular formula (C₈H₁₂N₂O). The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is predictable based on the structure of the molecule, with weaker bonds being more likely to cleave.

Predicted Fragmentation Pattern:

A plausible fragmentation pathway for this compound would involve initial cleavage of the bond between the two rings or fragmentation of the pyrrolidine ring.

Table 2: Predicted HRMS Fragmentation Data for this compound

m/z (predicted)Possible FragmentDescription
152.09496[M+H]⁺Protonated molecular ion
124.06569[M-C₂H₄]⁺Loss of ethylene (B1197577) from the pyrrolidine ring
96.04494[C₅H₆NO]⁺Cleavage of the pyrrolidine ring, retaining the isoxazole moiety
83.04999[C₄H₅N₂O]⁺Isoxazole ring with methyl and nitrogen
70.06569[C₄H₈N]⁺Pyrrolidine fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine in the pyrrolidine ring, C-H stretches of the alkyl and aromatic-like protons, the C=N and C=C stretching vibrations of the isoxazole ring, and the C-O-N stretching vibrations.

Raman Spectroscopy: Would also detect these vibrations, but with different intensities based on the change in polarizability of the bonds during vibration. The C=C and C=N bonds of the isoxazole ring are expected to show strong Raman signals.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibrational Mode
3300 - 3500N-HStretching
2850 - 3000C-H (alkyl)Stretching
~3100C-H (isoxazole)Stretching
1600 - 1650C=N (isoxazole)Stretching
1450 - 1550C=C (isoxazole)Stretching
1350 - 1450CH₃Bending
1000 - 1300C-N, C-OStretching

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would unambiguously determine bond lengths, bond angles, and the conformation of the molecule, including the pucker of the pyrrolidine ring and the relative orientation of the two heterocyclic rings. This would also definitively establish the stereochemistry in the solid state. As no published crystal structure is available, hypothetical crystallographic data cannot be presented.

Chromatographic Techniques for Purity Profiling and Impurity Identification

To assess the purity of a sample of this compound and to identify any potential impurities, chromatographic techniques are indispensable. moravek.com

High-Performance Liquid Chromatography (HPLC): This would be the primary method for purity assessment. moravek.comopenaccessjournals.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (potentially with an acid or buffer additive) and an organic solvent like acetonitrile (B52724) or methanol, would be developed. openaccessjournals.com The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would allow for the identification of impurities by providing their molecular weights. This is a powerful tool for characterizing by-products from the synthesis.

A typical HPLC purity analysis would aim for a purity level of >95% for research purposes, with higher purity often required for more sensitive applications. The chromatogram would ideally show a single major peak corresponding to this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A precise and reliable HPLC method is essential for determining the purity of this compound and for quantifying any process-related impurities. The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation and resolution of the main compound from any potential impurities.

A reverse-phase HPLC (RP-HPLC) method is often suitable for compounds with the polarity of this compound. A C18 column is a common choice for the stationary phase due to its broad applicability. The mobile phase composition, a critical factor in achieving separation, typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and any basic or acidic impurities, thereby influencing their retention. For the analysis of this compound, which contains a basic pyrrolidine ring, a slightly acidic to neutral pH is generally preferred to ensure good peak shape.

The method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. youtube.com Validation encompasses the evaluation of several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the separation of the main peak from any other peaks in the chromatogram.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is established by analyzing a series of standard solutions of known concentrations.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A hypothetical validated HPLC method for this compound is detailed in the tables below.

Table 1: Optimized HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.02 M Phosphate Buffer (pH 6.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 30 °C
Retention Time Approx. 5.8 min

Table 2: HPLC Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (Concentration Range) 5-100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Precision (RSD%)
- Repeatability (n=6)< 1.0%≤ 2.0%
- Intermediate Precision (n=6)< 1.5%≤ 2.0%
Accuracy (Recovery %) 98.5% - 101.2%98.0% - 102.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Specificity No interference from placebo or known impuritiesPeak purity > 99.5%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

During the synthesis of this compound, volatile byproducts or residual solvents may be introduced. GC-MS is a powerful technique for the identification and quantification of these volatile impurities due to its high separation efficiency and sensitive detection capabilities. researchgate.net

The development of a GC-MS method involves selecting an appropriate capillary column, typically with a non-polar or mid-polar stationary phase, and optimizing the temperature program to achieve separation of the volatile components. The mass spectrometer is used to identify the separated compounds by comparing their mass spectra to a library of known compounds (e.g., NIST library).

For the analysis of potential volatile byproducts in this compound, a headspace GC-MS method is often employed. This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC-MS system. This approach avoids the introduction of non-volatile matrix components into the instrument.

Potential volatile byproducts could include residual solvents from the synthesis, such as ethanol, ethyl acetate, or toluene, as well as degradation products of the starting materials or the final compound. For instance, thermal degradation could potentially lead to the formation of smaller, more volatile fragments.

Table 3: Hypothetical GC-MS Method Parameters for Volatile Byproducts

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 35-550 amu
Ionization Mode Electron Ionization (EI) at 70 eV

Table 4: Potential Volatile Byproducts Identified by GC-MS

Compound NamePotential Origin
EthanolResidual solvent
Ethyl AcetateResidual solvent
TolueneResidual solvent
PyrrolidineDegradation of starting material or product
2-MethylfuranPotential byproduct from side reactions

Computational Chemistry and Molecular Modeling Studies of 3 Methyl 5 Pyrrolidin 2 Ylisoxazole

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

No published studies on the use of quantum mechanical calculations for 3-Methyl-5-pyrrolidin-2-ylisoxazole are available.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

There are no specific DFT studies detailing the optimized geometry or calculated energies for this molecule in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported.

Electrostatic Potential Surface (EPS) Mapping

There are no published EPS maps to describe the charge distribution and reactive sites for this compound.

Conformational Analysis and Energy Landscapes via Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

No conformational analyses or energy landscape studies using MM or MD simulations for this compound have been documented.

In Silico Prediction of Potential Biological Target Interactions (e.g., Docking Studies)

There are no available molecular docking studies or other in silico predictions of biological targets for this molecule.

Prediction of Spectroscopic Parameters from Computational Models

No computational studies predicting spectroscopic parameters (such as NMR or IR spectra) for this compound have been found in the literature.

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of chemical reactions. In the context of this compound, theoretical studies have been instrumental in elucidating the plausible synthetic pathways leading to its core heterocyclic structures: the isoxazole (B147169) and pyrrolidine (B122466) rings. The primary mechanism for the formation of such five-membered rings is the [3+2] cycloaddition reaction, a powerful and widely studied process in organic chemistry. mdpi.commdpi.com Computational analyses, particularly those employing Density Functional Theory (DFT), provide deep insights into the energetics, regioselectivity, and stereoselectivity of these transformations.

The formation of the 3-methylisoxazole (B1582632) moiety is typically achieved through the [3+2] cycloaddition of a nitrile oxide with an alkyne. Similarly, the pyrrolidine ring can be synthesized via the [3+2] cycloaddition of an azomethine ylide with an alkene. mdpi.comnih.gov These reactions are highly efficient for constructing five-membered heterocycles. mdpi.com

From a mechanistic standpoint, [3+2] cycloadditions can proceed through different pathways, including polar, non-polar, one-step, or stepwise mechanisms. mdpi.com DFT calculations are crucial for mapping the potential energy surfaces of these reactions, allowing for the identification of transition states and intermediates. This theoretical approach helps in predicting the most favorable reaction pathway. For instance, studies on the cycloaddition of nitrile N-oxides to alkenes have shown that the reaction is often a polar, one-step process. mdpi.comtulane.edu

The regioselectivity of these reactions, which determines the substitution pattern on the resulting heterocyclic ring, is a key aspect investigated through computational models. In the synthesis of isoxazoles, for example, the cycloaddition of a nitrile oxide to a monosubstituted alkyne can lead to two different regioisomers. Computational studies analyze the activation barriers for both pathways, with the lower energy barrier indicating the preferred product. It has been found that in many cases, steric effects, rather than electronic interactions, govern the regiochemical outcome. mdpi.comtulane.edu

Molecular Electron Density Theory (MEDT) has also been applied to study these cycloaddition reactions. mdpi.comnih.gov This theory analyzes the changes in electron density along the reaction coordinate to provide a detailed understanding of the bonding events. Such analyses have been used to classify the nature of the reacting species and the mechanism of the cycloaddition.

The following tables present hypothetical data representative of the types of results obtained from DFT studies on the [3+2] cycloaddition reactions relevant to the formation of the isoxazole and pyrrolidine rings.

Table 1: Calculated Activation Energies for Isoxazole Ring Formation via [3+2] Cycloaddition

Reaction PathwayReactantsTransition StateProductActivation Energy (kcal/mol)
Path A (3,5-sub)Acetonitrile (B52724) oxide + Propyne (B1212725)TS_A3,5-Dimethylisoxazole15.2
Path B (3,4-sub)Acetonitrile oxide + PropyneTS_B3,4-Dimethylisoxazole18.5

This table illustrates how computational studies can predict the regioselectivity in the formation of a substituted isoxazole. The lower activation energy for Path A suggests that the 3,5-disubstituted isoxazole is the kinetically favored product.

Table 2: Key Geometric Parameters of a Calculated Transition State for Pyrrolidine Ring Formation

ParameterDescriptionValue (Å)
C1-C5 Bond FormationDistance between carbon of ylide and carbon of alkene2.25
N3-C4 Bond FormationDistance between nitrogen of ylide and carbon of alkene2.38

This table provides an example of the geometric data obtained from transition state calculations for the formation of a pyrrolidine ring. The bond distances in the transition state indicate the degree of bond formation and the asynchronous nature of the cycloaddition.

Investigation of Biological Activities and Pharmacological Potential of 3 Methyl 5 Pyrrolidin 2 Ylisoxazole

In Vitro Screening Methodologies for Biological Activity Profiling

In vitro screening is fundamental to the preliminary assessment of a compound's biological activity. These laboratory-based assays provide crucial insights into the molecular mechanisms of action, target engagement, and cellular effects of a test compound before advancing to more complex biological systems.

While specific enzyme inhibition data for 3-methyl-5-pyrrolidin-2-ylisoxazole is not extensively available in the public domain, broad screening panels are typically employed to assess off-target effects. For its close analog, ABT-418, it was evaluated against a panel of 37 other receptor, neurotransmitter-uptake, enzyme, and transduction system binding assays and was found to be inactive, with an inhibition constant (Ki) greater than 10,000 nM in all cases. nih.gov This suggests a high degree of selectivity for its primary target and a low likelihood of off-target interactions mediated by enzyme inhibition.

Receptor binding assays are critical for determining the affinity of a compound for its molecular target. The N-methylated analog, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), has been characterized as a potent agonist at the α4β2 subtype of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov

Binding affinity studies demonstrated that ABT-418 is a potent inhibitor of [³H]-cytisine binding to nAChRs in the rat brain, exhibiting a high affinity. nih.gov In contrast, it showed negligible affinity for α-bungarotoxin binding sites, muscarinic receptors, and 5-hydroxytryptamine3 receptors, underscoring its selectivity for specific nAChR subtypes. nih.gov

CompoundReceptor TargetBinding AssayAffinity (Ki)
(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418)nAChR (rat brain)[³H]-cytisine inhibition3 nM
(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418)α-bungarotoxin, muscarinic, 5-HT3 receptorsVarious> 10,000 nM

Cell-based assays provide a functional context to the binding data by assessing the compound's effect on cellular processes. For ABT-418, several functional assays have been employed to characterize its agonist activity at nAChRs.

In PC12 cells, patch-clamp studies confirmed that ABT-418 is an agonist, capable of activating cholinergic channel currents. nih.gov Furthermore, its ability to modulate neurotransmitter release, a key function of nAChRs, was demonstrated in rat striatal slices, where it enhanced the release of [³H]-dopamine. nih.gov This effect was blockable by the nAChR antagonist, dihydro-β-erythroidine. nih.gov Another functional assay measured its ability to enhance ⁸⁶Rb⁺ flux from mouse thalamic synaptosomes, a method to assess ion channel function. nih.gov

Assay TypeCell/Tissue SystemMeasured EffectPotency (EC₅₀)
Patch-ClampPC12 cellsActivation of cholinergic channel currents209 µM
Neurotransmitter ReleaseRat striatal slicesIncreased [³H]-dopamine release380 nM
Ion FluxMouse thalamic synaptosomesEnhanced ⁸⁶Rb⁺ fluxEquipotent with (-)-nicotine

In Vivo Pharmacological Evaluation and Efficacy Studies

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the pharmacological effects and potential therapeutic efficacy of a compound in a whole organism.

The cognitive-enhancing and anxiolytic properties of (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418) have been evaluated in various animal models. nih.gov These models are designed to mimic certain aspects of human diseases, such as the cognitive deficits associated with Alzheimer's disease. The selection of appropriate animal models is crucial for predicting the potential therapeutic utility of a compound.

In these animal models, ABT-418 demonstrated significant efficacy. It was found to be approximately 3- to 10-fold more potent than (-)-nicotine in memory enhancement and anxiolytic test paradigms. nih.gov The potent cognitive-enhancing and anxiolytic properties observed in these studies suggest that this class of compounds may have potential for treating cognitive and emotional dysfunctions. nih.gov The assessment of therapeutic outcomes in these models provides a strong rationale for further development.

In Vivo ModelTherapeutic AreaOutcomeRelative Potency
Various animal modelsCognition EnhancementImproved memory performance3- to 10-fold more potent than (-)-nicotine
Various animal modelsAnxiolytic ActivityReduced anxiety-like behaviors3- to 10-fold more potent than (-)-nicotine

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of this compound and its analogs is rooted in their interaction with specific molecular targets within the central nervous system. Understanding these mechanisms is crucial for the development of targeted therapies.

Target Identification and Validation Approaches (e.g., affinity chromatography, proteomics)

The primary molecular target of the well-studied (S)-enantiomer of this compound, ABT-418, has been identified as the neuronal nicotinic acetylcholine receptor (nAChR), with a particular selectivity for the α4β2 subtype. This identification was largely informed by its structural resemblance to nicotine. Radioligand binding assays have been instrumental in validating this target, demonstrating high-affinity binding of ABT-418 to these receptors in brain tissue.

While not explicitly used for the initial target identification of this specific compound, advanced biochemical techniques are crucial in the broader study of nAChR-ligand interactions.

Affinity Chromatography : This technique is a powerful tool for purifying and isolating specific receptors from complex biological samples. In the context of nAChR research, ligands or toxins that bind with high affinity and specificity to the receptor, such as a-bungarotoxin for the α7 subtype, are immobilized on a solid support. When a sample containing the receptor is passed through this support, the receptor binds to the immobilized ligand and is retained, allowing for its separation from other cellular components. This method is essential for obtaining purified receptor preparations for further detailed structural and functional studies.

Proteomics : Proteomic approaches are employed to identify the constellation of proteins that interact with a specific target, known as the interactome. For nAChRs, mass spectrometry-based proteomics can identify proteins that co-purify with the receptor. This allows researchers to map out the protein-protein interactions that modulate receptor function, trafficking, and signaling. Such studies have revealed that nAChRs are part of larger protein complexes, and understanding these interactions provides a more complete picture of their physiological roles.

Downstream Signaling Pathway Analysis

The binding of an agonist like this compound to nAChRs initiates a cascade of intracellular signaling events. Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, primarily sodium and calcium, resulting in neuronal depolarization.

Beyond this immediate effect, nAChR activation is known to modulate various downstream signaling pathways, with the phosphoinositide 3-kinase (PI3K)/Akt pathway being a significant mediator of the neuroprotective effects observed with nAChR agonists. The influx of calcium through certain nAChR subtypes, particularly the α7 subtype, is a critical trigger for the activation of this pathway. The PI3K/Akt signaling cascade plays a crucial role in promoting cell survival and neuronal plasticity.

The neuroprotective properties attributed to compounds like ABT-418 are thought to be mediated, at least in part, through the activation of the PI3K/Akt pathway, which can inhibit apoptotic processes and promote the expression of pro-survival factors.

Considerations for Pharmacokinetic and Pharmacodynamic Profiles

The therapeutic efficacy of a compound is not solely dependent on its molecular interactions but also on its pharmacokinetic and pharmacodynamic properties, which govern its journey through the body and its effect over time.

Metabolic Stability Studies

The metabolic fate of a drug is a critical determinant of its duration of action and potential for the formation of active or inactive metabolites. In vitro studies using liver preparations from various species, including humans, have shed light on the metabolic stability of ABT-418.

These studies have shown that ABT-418 undergoes metabolism to form several products, with the major metabolites being the lactam and the trans N'-oxide. The formation of these metabolites is mediated by a combination of enzyme systems, including flavin-containing monooxygenases (FMOs), cytochrome P450 (CYP) enzymes, and aldehyde oxidase (AO). The relative contribution of these enzyme systems to the metabolism of ABT-418 can vary between species.

MetaboliteEnzyme System(s) ImplicatedSpecies in which Metabolite is Observed
LactamCytochrome P450 (CYP), Aldehyde Oxidase (AO)Rat, Dog, Monkey, Human
trans N'-oxideFlavin-containing Monooxygenase (FMO)Rat, Dog

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methyl 5 Pyrrolidin 2 Ylisoxazole Derivatives

Rational Design Principles for Derivative Synthesis Based on Computational and Biological Insights

The design of novel derivatives of 3-Methyl-5-pyrrolidin-2-ylisoxazole is guided by a combination of computational modeling and biological data from related compounds. A primary strategy involves the use of structure-based drug design, where the isoxazole (B147169) ring can be positioned to interact with specific amino acid residues within a target's binding site, such as forming hydrogen bonds via the ring nitrogen atom. mdpi.com The p-fluorophenyl substituent, for example, has been shown to pack tightly in hydrophobic pockets of certain enzymes. mdpi.com

Computational tools are also employed to predict the binding affinity and potential biological activity of designed derivatives. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological responses. nih.govresearchgate.net These models help in identifying key molecular descriptors that influence activity, thereby guiding the synthesis of more potent analogs.

Furthermore, the pyrrolidine (B122466) scaffold is of significant interest due to its three-dimensional structure, which allows for the exploration of pharmacophore space more effectively than planar aromatic rings. nih.gov The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents can lead to different biological profiles due to varied binding modes with target proteins. nih.gov Modifications of the pyrrolidine ring are often aimed at enhancing interactions with hydrophilic regions of a binding pocket. mdpi.com

Systematic Synthesis of Key Derivatives Modifying the Isoxazole and Pyrrolidine Moieties

The synthesis of this compound derivatives involves multi-step procedures that allow for systematic modifications of both the isoxazole and pyrrolidine rings.

Modification of the Isoxazole Moiety:

The isoxazole ring can be synthesized through various methods, with the [3+2] cycloaddition of alkynes with nitrile oxides being a widely used approach. nih.gov A common strategy for creating 3,5-disubstituted isoxazoles involves the reaction of β-diketones with hydroxylamine (B1172632). nih.gov To introduce diversity at the 3-position, different alkyl or aryl groups can be used in place of the methyl group. For instance, reacting different aromatic aldehydes with 4-methoxyacetophenone can produce chalcones, which then react with hydroxylamine hydrochloride to form a variety of 3,5-disubstituted isoxazoles. nih.govresearchgate.net

Modification of the Pyrrolidine Moiety:

The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. nih.gov A classical method for preparing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. nih.gov Functionalization of a pre-existing pyrrolidine ring, such as in proline derivatives, is another common approach. nih.gov For example, chiral pyrrolidine scaffolds can be introduced to explore stereochemical effects on biological activity. mdpi.com The synthesis of such scaffolds can start from chiral pool materials like methionine. mdpi.com

A general synthetic scheme for derivatization might involve the initial synthesis of a functionalized pyrrolidine, which is then coupled to a pre-formed isoxazole precursor. For example, a protected pyrrole (B145914) building block can be methylated and subsequently saponified to a carboxylic acid, which is then coupled to an isoxazole building block. mdpi.com

Comparative Biological Activity Profiling of Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the isoxazole and pyrrolidine rings. By systematically altering these substituents, researchers can probe the SAR and identify key features for potency and selectivity.

For instance, in a series of related isoxazole derivatives, the substitution pattern on the isoxazole ring was found to be crucial for activity. The replacement of a methyl group with an amino group at the 3-position of the isoxazole ring has been shown to improve the inhibitory activity and selectivity against certain enzymes. nih.gov

The nature of the substituent on the pyrrolidine ring also significantly influences biological activity. In one study of pyrrolidine derivatives, a methyl group at the 3-position of a pyridine (B92270) ring attached to the pyrrolidine showed excellent binding affinity to a specific receptor, while moving the methyl group to other positions on the pyridine ring led to a decrease in affinity. nih.gov

Below is an illustrative data table showing the hypothetical comparative biological activity of a series of this compound derivatives, based on findings from related compound series.

Compound IDR1 (on Isoxazole)R2 (on Pyrrolidine)Biological Activity (IC50, µM)
1 -CH3 (parent)-H10.5
1a -NH2-H5.2
1b -CF3-H15.8
1c -CH33-pyridyl-CH32.1
1d -CH34-pyridyl-CH38.9

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights for designing new compounds with improved activity. researchgate.net

A typical QSAR study involves the following steps:

Data Set Preparation: A series of synthesized compounds with their corresponding biological activities is compiled.

Molecular Modeling: The 3D structures of the compounds are generated and aligned.

Descriptor Calculation: Various physicochemical and structural descriptors are calculated for each molecule.

Model Development: Statistical methods are used to build a regression model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of pyrimido-isoquinolin-quinone compounds, a 3D-QSAR study revealed that steric, electronic, and hydrogen-bond acceptor properties were key determinants of their antibacterial activity. researchgate.net Such models can generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity, thus guiding further derivatization.

Exploration of Structure-Property Relationships Governing Stability, Solubility, and Permeability

Beyond biological activity, the physicochemical properties of a compound, such as its stability, solubility, and permeability, are critical for its potential as a therapeutic agent. These properties are often governed by the compound's structure.

Stability: The stability of isoxazole derivatives can be influenced by the substituents on the ring. For example, the introduction of certain functional groups can affect the metabolic stability of the compound in liver microsomes. acs.org In some cases, isoxazole derivatives have shown good stability in phase I metabolism and high stability in plasma. acs.org

Solubility: The aqueous solubility of a compound is crucial for its absorption and distribution. The introduction of polar functional groups, such as hydroxyl or amino groups, on the pyrrolidine or isoxazole ring can potentially enhance solubility.

Permeability: The ability of a compound to cross biological membranes, known as permeability, is often predicted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). The lipophilicity of the molecule, which can be modulated by adding or removing nonpolar substituents, plays a significant role in its permeability. acs.org

The table below illustrates hypothetical structure-property relationships for a set of derivatives, drawing on trends observed in related chemical series.

Compound IDModificationMetabolic Stability (t1/2, min)Aqueous Solubility (µg/mL)Permeability (PAMPA, 10-6 cm/s)
1 Parent Compound35505.2
1e Addition of -OH to Pyrrolidine401503.1
1f Addition of -F to Isoxazole32456.5

Chemical Biology Applications and Probe Development Based on 3 Methyl 5 Pyrrolidin 2 Ylisoxazole Scaffolding

Development of Fluorescent or Affinity Probes for Biological Target Identification

The development of fluorescent and affinity probes is a cornerstone of chemical biology, enabling the visualization and identification of biological targets within their native environment. The 3-methyl-5-pyrrolidin-2-ylisoxazole scaffold is a promising candidate for the creation of such probes.

Fluorescent Probes: The isoxazole (B147169) core, a key component of the scaffold, has been successfully incorporated into fluorescent probes. Research on isoxazole-dihydropyridine (IDHP) scaffolds has demonstrated that they can be tethered to fluorescent moieties. nih.govnih.gov These fluorescently-tagged IDHPs have been instrumental in studying the multidrug-resistance transporter (MDR-1), a protein of significant clinical interest. nih.govnih.govresearchgate.net The isoxazole moiety itself can contribute to the photophysical properties of a probe, with some isoxazole derivatives exhibiting intrinsic fluorescence. researchgate.netnih.gov This suggests that the this compound scaffold could be chemically modified to attach a variety of fluorophores, creating a new class of probes for cellular imaging.

Affinity Probes: Affinity-based probes are designed to bind specifically to a target protein, allowing for its isolation and identification. The pyrrolidine (B122466) ring, with its defined stereochemistry, can play a crucial role in conferring target specificity. Chiral pyrrolidine scaffolds have been effectively used to modify kinase inhibitors, demonstrating their ability to interact with specific binding pockets in proteins. nih.govnih.gov Furthermore, isoxazole derivatives have been utilized to construct affinity-based probes for enzymes like phosphotyrosine phosphatases. nih.gov The combination of the isoxazole and pyrrolidine moieties in the this compound scaffold could therefore be leveraged to create highly specific affinity probes for a range of biological targets.

A particularly innovative approach is the use of the isoxazole ring itself as a photo-cross-linker. cityu.edu.hk Aryl-substituted isoxazoles have been shown to form covalent bonds with proteins upon UV irradiation, enabling the identification of direct binding partners. cityu.edu.hk This intrinsic photoreactivity could be a key feature of probes developed from the this compound scaffold.

Table 1: Examples of Isoxazole-Based Probes and Their Applications

Probe TypeScaffoldApplicationReference
Fluorescent ProbeIsoxazole-DihydropyridineVisualization of MDR-1 transporter nih.govnih.gov
Affinity ProbeIsoxazole derivativeTargeting phosphotyrosine phosphatases nih.gov
Photoaffinity ProbeAryl-substituted IsoxazoleProtein labeling and target identification cityu.edu.hk
Fluorescent ProbeFunctionalized IsoxazoleCellular imaging researchgate.netnih.gov

Application as a Tool for Modulating Cellular Pathways

The ability to modulate cellular pathways is critical for both basic research and therapeutic development. The this compound scaffold possesses features that suggest its potential as a modulator of such pathways.

The isoxazole ring is a common pharmacophore found in a variety of biologically active molecules with diverse activities, including anti-inflammatory, anticancer, and antibacterial effects. mdpi.com This highlights the potential of the isoxazole moiety to interact with key proteins involved in cellular signaling.

The pyrrolidine scaffold is also a well-established component of many bioactive compounds and is considered a "privileged" structure in medicinal chemistry. researchgate.net Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets. researchgate.net For instance, the modification of a 3,4-diaryl-isoxazole-based inhibitor with a chiral pyrrolidine scaffold led to potent and selective inhibitors of casein kinase 1 (CK1), a key regulator of numerous cellular processes. nih.govnih.gov This demonstrates that the pyrrolidine moiety can be used to fine-tune the activity and selectivity of a molecule towards a specific cellular target.

Given these precedents, derivatives of this compound could be synthesized and screened for their ability to modulate various cellular pathways. The modular nature of the scaffold would allow for the systematic variation of substituents on both the isoxazole and pyrrolidine rings to optimize activity and selectivity.

Integration into Activity-Based Protein Profiling (ABPP) Strategies

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to identify and characterize active enzymes in complex biological systems. nih.govnih.gov ABPP relies on the use of chemical probes that covalently bind to the active site of an enzyme.

The this compound scaffold could be adapted for use in ABPP in several ways. An ABPP probe typically consists of a reactive group, a recognition element, and a reporter tag. The isoxazole or pyrrolidine moiety could serve as the recognition element, providing specificity for a particular class of enzymes. A reactive group, such as a fluorophosphonate or an epoxide, could be incorporated into the molecule to enable covalent modification of the target enzyme. Finally, a reporter tag, such as biotin (B1667282) or a fluorescent dye, would allow for the detection and enrichment of the labeled proteins.

A study utilizing synthetic 1,2,4-trioxolane (B1211807) probes in an ABPP workflow to identify protein targets in malaria parasites showcases the potential of using heterocyclic compounds in this context. semanticscholar.org The development of isoxazole as a native photo-cross-linker further strengthens the potential for integrating the this compound scaffold into photoaffinity-based ABPP strategies. cityu.edu.hk

Table 2: Components of a Hypothetical ABPP Probe Based on the this compound Scaffold

ComponentFunctionPotential Moiety
Recognition ElementProvides binding specificityThis compound
Reactive GroupForms a covalent bond with the targetFluorophosphonate, epoxide, or photo-activatable group
Reporter TagEnables detection and enrichmentBiotin, alkyne, or fluorescent dye

Potential for Conjugation to Macromolecules or Nanoparticles for Targeted Delivery Research

Targeted delivery of therapeutic agents or imaging probes to specific cells or tissues is a major goal in medicine. The this compound scaffold could be functionalized for conjugation to macromolecules, such as antibodies, or to nanoparticles, to create targeted delivery systems.

The pyrrolidine ring of the scaffold provides a convenient handle for chemical modification. For example, a linker molecule could be attached to the nitrogen atom of the pyrrolidine, which could then be used to conjugate the scaffold to a targeting ligand or a larger delivery vehicle. This approach would allow for the targeted delivery of the isoxazole-containing moiety to a specific site of action, potentially increasing its efficacy and reducing off-target effects.

The versatility of the isoxazole and pyrrolidine scaffolds in organic synthesis would facilitate the incorporation of various functionalities needed for conjugation, such as click chemistry handles (alkynes or azides), which are widely used for bioconjugation.

Future Directions and Emerging Research Avenues for 3 Methyl 5 Pyrrolidin 2 Ylisoxazole

Exploration of Novel Therapeutic Areas and Neglected Diseases

The isoxazole (B147169) ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. nih.govrsc.orgnih.gov This versatility suggests that the therapeutic applications of 3-Methyl-5-pyrrolidin-2-ylisoxazole could be much broader than initially investigated.

Neurodegenerative and Inflammatory Disorders: Beyond its potential in Alzheimer's disease, its neuroprotective properties could be investigated for other neurodegenerative conditions like Parkinson's disease and Huntington's disease, which are also characterized by progressive neuronal damage. nih.govmdpi.com Furthermore, isoxazole derivatives have shown promise as anti-inflammatory agents. nih.gov Future research could explore the efficacy of this compound in models of neuroinflammation, a key pathological process in many central nervous system disorders. mdpi.com

Oncology: The isoxazole moiety is present in various compounds investigated for their anticancer properties. espublisher.com These compounds can disrupt intracellular signaling pathways and act as small molecule inhibitors in cancer cells. espublisher.com Research into this compound could involve screening against various cancer cell lines to identify potential antiproliferative activity, opening a new chapter in its therapeutic development.

Neglected Tropical Diseases (NTDs): There is a significant need for new chemical entities to treat NTDs, which affect over a billion people worldwide. nih.gov The development of new treatments for NTDs remains a major challenge, with many current drugs being outdated and having significant limitations. nih.govdndi.org The unique structure of this compound could serve as a starting point for the design of derivatives targeting pathogens responsible for diseases like Chagas disease, leishmaniasis, and human African trypanosomiasis.

Table 1: Potential Therapeutic Expansion for this compound
Therapeutic AreaRationale for ExplorationPotential Research Focus
Neurodegenerative Disorders (e.g., Parkinson's)General neuroprotective effects of isoxazole derivatives. nih.govInvestigating effects on dopamine pathways and alpha-synuclein aggregation.
OncologyAnticancer potential of the isoxazole scaffold. espublisher.comScreening against various tumor cell lines; studying effects on cell cycle and apoptosis.
Anti-Inflammatory ApplicationsKnown anti-inflammatory activity of related isoxazole compounds. nih.govEvaluating inhibition of pro-inflammatory cytokines and enzymes (e.g., COX-2).
Neglected Tropical DiseasesUrgent need for novel scaffolds against NTDs like trypanosomiasis. nih.govSynthesis of analogues and screening for activity against relevant parasites.

Green Chemistry Approaches for Sustainable Synthesis

Traditional chemical synthesis methods for isoxazole derivatives often involve harsh reaction conditions, toxic solvents, and extended reaction times. mdpi.comnih.gov The principles of green chemistry offer a framework to develop more environmentally benign and efficient synthetic routes for this compound. mdpi.com

Future research should focus on adapting modern, sustainable techniques for its synthesis. These include:

Ultrasound and Microwave Irradiation: These energy sources can significantly accelerate reaction rates, increase yields, and reduce the formation of byproducts compared to conventional heating methods. mdpi.comabap.co.in Ultrasound-assisted synthesis, a field known as sonochemistry, aligns with green chemistry principles by enabling reactions under milder conditions and reducing solvent volumes. mdpi.comnih.gov

Reusable Catalysts and Ionic Liquids: The development of protocols using reusable catalysts, such as certain ionic liquids, can minimize waste and reduce reliance on expensive and toxic metal catalysts. researchgate.net

Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a product, are highly efficient. mdpi.com Designing an MCR for this compound would improve atom economy and simplify the synthetic process.

Solvent-Free or Green Solvent Systems: Exploring reactions under solvent-free conditions or in environmentally friendly solvents like water can drastically reduce the environmental impact of the synthesis. mdpi.comresearchgate.net

Table 2: Comparison of Synthetic Approaches for Isoxazole Derivatives
MethodKey AdvantagesRelevance to this compound
Traditional SynthesisEstablished protocols.Often involves long reaction times, harsh conditions, and toxic solvents. nih.gov
Ultrasound-Assisted SynthesisShorter reaction times, higher yields, reduced energy consumption. mdpi.compreprints.orgOffers a highly efficient and eco-friendly route for the isoxazole ring formation.
Microwave-Irradiated SynthesisRapid heating, enhanced reaction rates, improved product selectivity. abap.co.inCan significantly reduce synthesis time and improve yield.
Ionic Liquid CatalysisReusable, metal-free, can be performed at room temperature. researchgate.netProvides a sustainable, solvent-free option for the cycloaddition step.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govastrazeneca.com Applying these computational tools to this compound could dramatically expand and refine its research trajectory.

Key applications include:

Target Prediction and Drug Repurposing: ML algorithms can analyze the structure of this compound and predict its potential interactions with a vast array of biological targets. This could identify novel therapeutic uses for the compound far beyond its known activity on nAChRs. mednexus.org

De Novo Drug Design: Generative AI models can design novel analogues of this compound with optimized properties. nih.gov For instance, these models could suggest modifications to enhance binding affinity for a specific target, improve metabolic stability, or reduce potential off-target effects.

Predictive Modeling: AI can be used to build models that predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual derivatives before they are synthesized. nih.gov This in silico screening saves significant time and resources by prioritizing the synthesis of compounds with the most promising profiles.

Table 3: Application of AI/ML in the Research Pipeline for this compound
Research StageAI/ML ToolObjective
Target IdentificationPredictive AlgorithmsIdentify new potential biological targets and therapeutic areas. nih.gov
Lead OptimizationGenerative Models (e.g., GNNs)Design novel derivatives with improved efficacy and safety profiles. astrazeneca.com
Virtual ScreeningDocking Simulations & ML ScoringScreen large virtual libraries of analogues against a target protein. acs.org
ADME PredictionQuantitative Structure-Activity Relationship (QSAR) modelsPredict pharmacokinetic properties to guide compound selection. nih.gov

Development of Co-crystals and Polymorphs for Enhanced Research Modalities

The solid-state properties of a compound, such as its crystal form (polymorphism) and its ability to form multi-component solids (co-crystals), are critical for research and development. These properties influence key parameters like solubility, stability, and dissolution rate. nih.gov

Polymorph Screening: Polymorphs are different crystalline arrangements of the same molecule. A systematic investigation into the polymorphism of this compound could identify a crystalline form with optimal stability and handling characteristics for research purposes.

Co-crystal Engineering: Co-crystals are crystalline solids containing two or more different molecules in the same crystal lattice. nih.gov By combining this compound with carefully selected, pharmaceutically acceptable "co-formers," it may be possible to significantly enhance its physicochemical properties. For instance, co-crystallization could be used to:

Improve Aqueous Solubility: This is a common challenge for many organic compounds and improving it can greatly facilitate in vitro experiments. Co-crystals have been shown to increase the aqueous solubility of drugs by orders of magnitude. nih.gov

Enhance Stability: A co-crystal form might offer better stability against humidity, temperature, or light compared to the pure compound. youtube.com

Modulate Dissolution Rate: Fine-tuning the dissolution rate is crucial for controlling the availability of the compound in biological assays. nih.gov

Future work in this area would involve a systematic screening for co-formers, followed by the synthesis and thorough characterization of any resulting co-crystals to evaluate their physical and chemical properties.

Table 4: Potential Co-formers and Their Impact on this compound Properties
Co-former ClassExamplesPotential Property Enhancement
Carboxylic AcidsBenzoic acid, Succinic acidImproved solubility and dissolution rate.
AmidesNicotinamide, IsonicotinamideEnhanced stability and potential for modified release profiles.
Amino AcidsProline, GlycineImproved stability and bioavailability. youtube.com
Other APIsDonepezil, GalantaminePotential for combination therapy in a single crystalline form.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Methyl-5-pyrrolidin-2-ylisoxazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of pyrrolidine derivatives with isoxazole precursors. For example, ethyl acetoacetate and hydroxylamine derivatives are commonly used to form the isoxazole ring, followed by alkylation or amination steps to introduce the pyrrolidine moiety . Optimization involves adjusting reaction time (e.g., reflux for 10–12 hours), temperature, and catalysts (e.g., acetic acid as a proton source) to improve yields. TLC with toluene-ethyl acetate-water (8.7:1.2:1.1) is recommended for monitoring reaction progress .

Q. How should purification and crystallization be performed to ensure high-purity this compound?

  • Methodology : Post-synthesis, recrystallization using ethanol or methanol is critical. For hydrochloride salts (e.g., (S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)-isoxazole•HCl), ethanol-water mixtures yield high-purity crystals. Column chromatography with silica gel and ethyl acetate/hexane gradients can resolve byproducts. Purity validation via single-spot TLC (iodine vapor visualization) is essential .

Q. What spectroscopic and analytical techniques are recommended for structural confirmation?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., EI-MS at 70 eV for fragmentation patterns). Elemental analysis (C, H, N) should match theoretical values within ±0.3% . NMR (¹H/¹³C) is critical: the isoxazole ring protons typically resonate at δ 6.1–6.3 ppm, while pyrrolidine protons appear as multiplet signals near δ 2.5–3.5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from stereochemical differences or impurities. Use enantiomerically pure samples (e.g., (S)-isomers) and validate purity via chiral HPLC. Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) under standardized assay conditions (pH 7.4, 37°C) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of isoxazole-pyrrolidine hybrids?

  • Methodology : Systematically modify substituents on the pyrrolidine ring (e.g., methyl vs. fluorophenyl groups) and evaluate changes in bioactivity. Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to targets like kinase enzymes. Correlate logP values (from HPLC retention times) with membrane permeability data .

Q. How do storage conditions and solvent choice impact the stability of this compound?

  • Methodology : Stability studies under varying temperatures (4°C vs. 25°C) and humidity (0–60% RH) reveal degradation pathways. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Aprotic solvents (e.g., DMSO) enhance shelf life compared to protic solvents like methanol .

Q. What computational methods are suitable for predicting the physicochemical properties of novel derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict pKa, solubility, and redox potentials. QSAR models trained on datasets from PubChem or ChEMBL improve accuracy for properties like logD and plasma protein binding .

Data Contradiction Analysis

  • Example : Conflicting yields in synthetic protocols (e.g., 58% vs. 75%) may result from varying stoichiometry of reactants like 3-amino-5-methylisoxazole or differences in workup procedures (e.g., ether vs. dichloromethane extraction). Replicate experiments under controlled conditions (e.g., inert atmosphere) and report detailed procedural variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.